![molecular formula C6H7F3O2 B2741711 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid CAS No. 2445750-37-6](/img/structure/B2741711.png)
2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid
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Overview
Description
“2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid” is a chemical compound with the CAS Number: 1368342-07-7 . It has a molecular weight of 168.12 and its IUPAC name is [1-(trifluoromethyl)cyclopropyl]acetic acid .
Synthesis Analysis
A general and scalable approach to trifluoromethyl-substituted cyclopropanes has been developed . The synthesis of CF3-cyclopropanes was achieved on a multigram scale by deoxyfluorination of cyclopropane carboxylic acids or their salts with sulfur tetrafluoride .Molecular Structure Analysis
The molecular formula of “2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid” is C6H7F3O2 . The InChI code for this compound is 1S/C6H7F3O2/c7-6(8,9)5(1-2-5)3-4(10)11/h1-3H2,(H,10,11) .Scientific Research Applications
Synthesis and Reactivity
The chemical under consideration has a structure that suggests its utility in various synthetic applications. Research indicates its role in the development of novel reactions and the synthesis of complex organic compounds. For instance, a study by Huang and Zhou (2002) explored a CuX(2)-mediated cyclization reaction of cyclopropylideneacetic acids and esters, leading to the synthesis of 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones under specific conditions. This work highlights the compound's potential in creating structurally diverse furanones and pyranones with varied substitutions, which could have implications for material science and pharmaceutical synthesis (Huang & Zhou, 2002).
Catalysis
Another facet of the chemical's application is its role in catalysis, as evidenced by the work of Arimori and Shibata (2015), who detailed the catalytic trifluoromethylation of aryl- and vinylboronic acids. This process leverages 2-cyclopropyl-1-(trifluoromethyl)benzo[b]thiophenium triflate for the trifluoromethylation, showcasing the compound's utility in introducing trifluoromethyl groups to various substrates, a key step in the synthesis of compounds with potential biological activity (Arimori & Shibata, 2015).
Molecular Structures and Properties
Research also delves into the molecular structures and properties of derivatives of this compound. For example, the crystal structure analysis of related compounds provides insights into their geometric configurations, which is crucial for understanding reactivity, stability, and interaction with biological targets. Cho et al. (2014) investigated the crystal structure of triclopyr, a derivative, to understand its structural properties better, which could inform the design of more effective agrochemicals or pharmaceuticals (Cho et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-[(1S,2R)-2-(trifluoromethyl)cyclopropyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)4-1-3(4)2-5(10)11/h3-4H,1-2H2,(H,10,11)/t3-,4+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQISNDXNSIXNCQ-IUYQGCFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid |
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